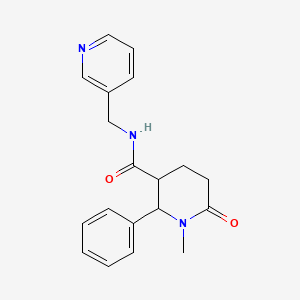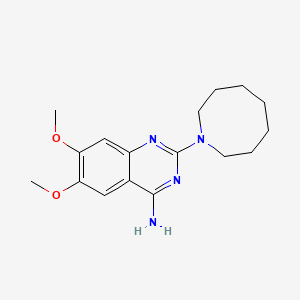![molecular formula C25H21N7O B7553067 1H-indazol-3-yl-[4-(2-pyridin-4-ylquinazolin-4-yl)piperazin-1-yl]methanone](/img/structure/B7553067.png)
1H-indazol-3-yl-[4-(2-pyridin-4-ylquinazolin-4-yl)piperazin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-indazol-3-yl-[4-(2-pyridin-4-ylquinazolin-4-yl)piperazin-1-yl]methanone is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1H-indazol-3-yl-[4-(2-pyridin-4-ylquinazolin-4-yl)piperazin-1-yl]methanone involves its ability to interact with specific molecular targets in cells. Studies have shown that this compound can bind to the ATP-binding site of protein kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting the activity of these enzymes, this compound can disrupt the signaling pathways that are essential for cancer cell growth and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1H-indazol-3-yl-[4-(2-pyridin-4-ylquinazolin-4-yl)piperazin-1-yl]methanone are still being investigated. However, studies have shown that this compound can induce apoptosis in cancer cells, reduce inflammation, and modulate neurotransmitter activity in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1H-indazol-3-yl-[4-(2-pyridin-4-ylquinazolin-4-yl)piperazin-1-yl]methanone in lab experiments is its potential as a therapeutic agent for various diseases. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and monitoring.
Direcciones Futuras
There are several future directions for the research on 1H-indazol-3-yl-[4-(2-pyridin-4-ylquinazolin-4-yl)piperazin-1-yl]methanone. One potential direction is to investigate its potential as a treatment for other types of cancer. Additionally, further studies can be conducted to explore its potential as an anti-inflammatory and antipsychotic agent. Furthermore, research can be conducted to optimize the synthesis method of this compound and to develop derivatives that have improved therapeutic properties.
In conclusion, 1H-indazol-3-yl-[4-(2-pyridin-4-ylquinazolin-4-yl)piperazin-1-yl]methanone is a chemical compound that has shown promising results in various scientific research studies. Its potential as a therapeutic agent for cancer, anti-inflammatory, and antipsychotic agent warrants further investigation. However, careful handling and monitoring are required due to its potential toxicity.
Métodos De Síntesis
The synthesis of 1H-indazol-3-yl-[4-(2-pyridin-4-ylquinazolin-4-yl)piperazin-1-yl]methanone involves the reaction of 2-pyridin-4-ylquinazolin-4-amine with 1H-indazole-3-carbaldehyde in the presence of piperazine and acetic acid. This reaction leads to the formation of the desired compound, which can be purified using chromatography techniques.
Aplicaciones Científicas De Investigación
1H-indazol-3-yl-[4-(2-pyridin-4-ylquinazolin-4-yl)piperazin-1-yl]methanone has shown promising results in various scientific research studies. It has been investigated for its potential as an anticancer agent, with studies indicating that it can inhibit the growth of cancer cells by inducing apoptosis. Additionally, this compound has also been studied for its potential as an anti-inflammatory and antipsychotic agent.
Propiedades
IUPAC Name |
1H-indazol-3-yl-[4-(2-pyridin-4-ylquinazolin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N7O/c33-25(22-18-5-1-4-8-21(18)29-30-22)32-15-13-31(14-16-32)24-19-6-2-3-7-20(19)27-23(28-24)17-9-11-26-12-10-17/h1-12H,13-16H2,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJVALRCBPLTEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=NC3=CC=CC=C32)C4=CC=NC=C4)C(=O)C5=NNC6=CC=CC=C65 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-indazol-3-yl-[4-(2-pyridin-4-ylquinazolin-4-yl)piperazin-1-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(morpholin-4-ylmethyl)-N-[2-(2-oxopyrrolidin-1-yl)-1-[3-(trifluoromethyl)phenyl]ethyl]benzamide](/img/structure/B7552985.png)
![N-[(3-fluoro-4-pyridin-3-yloxyphenyl)methyl]-2-(4-sulfamoylphenyl)acetamide](/img/structure/B7552992.png)

![3-[[benzyl(methyl)carbamoyl]amino]-N-(1,2-diphenylethyl)propanamide](/img/structure/B7553021.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]propanamide](/img/structure/B7553023.png)

![2-[4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B7553032.png)
![2,4-dioxo-N-(15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenylmethyl)-1,3-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B7553042.png)

![1-[[2-(3-Fluorophenoxy)pyridin-3-yl]methyl]-3-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenyl]urea](/img/structure/B7553075.png)

![2,3-dichloro-N-[1-oxo-1-[2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)hydrazinyl]propan-2-yl]benzamide](/img/structure/B7553086.png)
![4-[3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carbonyl]-1-[(4-methylphenyl)methyl]pyrrolidin-2-one](/img/structure/B7553093.png)
![N-[2-[2-(4-methylphenyl)-1,3-oxazol-4-yl]ethyl]quinoxaline-2-carboxamide](/img/structure/B7553100.png)